Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Molecular Composition
The compound’s IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine hydrochloride , reflecting its substitution pattern. Its molecular formula, C₁₁H₁₆ClNO₃ , comprises:
- A 1,3-benzodioxol-5-ylmethyl group (C₈H₇O₂), featuring a fused bicyclic aromatic system with oxygen atoms at positions 1 and 3.
- A 2-methoxyethylamine chain (C₃H₈NO), terminated by a methoxy (-OCH₃) substituent.
- A hydrochloride counterion (Cl⁻), which ionizes in aqueous solutions to improve bioavailability.
Key Structural Features :
- Benzodioxole Core : The fused 1,3-dioxole ring contributes electron density via resonance, enhancing π-π stacking interactions.
- Methoxyethyl Side Chain : The ethoxy spacer balances hydrophilicity and steric bulk, influencing receptor binding.
- Salt Formation : Protonation of the amine group facilitates ionic dissociation, critical for pharmaceutical applications.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₃ |
| Molecular Weight | 245.7 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine hydrochloride |
| SMILES | COCCNCC1=CC2=C(C=C1)OCO2.Cl |
| InChI Key | NXNAMROEVFWIMY-UHFFFAOYSA-N |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals absorption bands for:
- O–C–O stretching (1,260–1,050 cm⁻¹) in the dioxole ring.
- N–H stretching (3,300–3,000 cm⁻¹) of the protonated amine.
- C–O–C symmetric/asymmetric stretching (1,150–1,000 cm⁻¹) from the methoxy group.
Nuclear Magnetic Resonance (NMR) data include:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12H,4-5,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNAMROEVFWIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC2=C(C=C1)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 2-Methoxyethylamine
This two-step protocol remains the most cited approach in patent literature:
Step 1 : Synthesis of 5-(Chloromethyl)benzodioxole
Benzo[1,3]dioxol-5-ylmethanol + SOCl₂ → 5-(Chloromethyl)benzo[1,3]dioxole (Yield: 78-82%)
Step 2 : Nucleophilic Substitution
5-(Chloromethyl)benzo[1,3]dioxole + 2-Methoxyethylamine → Target amine (HCl salt after acidification)
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/THF (3:1) | +22% vs pure THF |
| Temperature | 65-70°C | <60°C: 31% yield |
| Molar Ratio (Amine) | 2.5:1 | Prevents di-alkylation |
Major side products include bis-alkylated amines (9-14%) requiring column chromatography (SiO₂, EtOAc/hexane).
Reductive Amination Route
Adapted from 2-Amino-1-benzodioxol-5-yl-ethanone hydrochloride synthesis:
Reaction Scheme :
Benzo[1,3]dioxol-5-ylmethyl ketone + 2-Methoxyethylamine → Imine intermediate
Imine + H₂/Pd/C → Target amine (85% yield after HCl salt formation)
Critical Parameters :
Chiral Resolution via Diastereomeric Salts
For enantiomerically pure batches, the patent EP2258696A1 details:
- Convert racemic amine to phthalic acid monoester
- Resolve using (S)-(-)-1-(4-methoxyphenyl)ethanamine
- Hydrolyze with KOH/MeOH to recover (S)-amine
- Salt formation with HCl gas
Performance Metrics :
| Resolution Agent | ee (%) | Yield |
|---|---|---|
| (S)-MOPEA | 99.2 | 67% |
| (R)-PEA | 98.7 | 63% |
Comparative Analysis of Methods
Table 1 : Synthesis Method Benchmarking
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Alkylation | 68-72 | 95.4 | >100g | 1.0 |
| Reductive Amination | 78-85 | 98.7 | <50g | 1.8 |
| Chiral Resolution | 63-67 | 99.9 | 10-50g | 4.2 |
*Cost Index normalized to alkylation method
Characterization and Quality Control
Critical analytical data for GMP compliance:
1H NMR (400 MHz, D₂O) :
- δ 6.85 (d, J=8.0 Hz, 1H, ArH)
- δ 6.72 (dd, J=8.0, 1.6 Hz, 1H, ArH)
- δ 6.67 (d, J=1.6 Hz, 1H, ArH)
- δ 4.25 (s, 2H, CH₂N)
- δ 3.58 (t, J=6.0 Hz, 2H, OCH₂)
- δ 3.41 (s, 3H, OCH₃)
HPLC Conditions :
- Column: Zorbax SB-C18, 4.6×150mm, 5μm
- Mobile Phase: 65:35 0.1% TFA in H₂O/MeCN
- Retention Time: 6.82 min
Industrial-Scale Optimization
Key findings from pilot plant trials:
- Continuous Flow Alkylation :
- 5-(Chloromethyl)benzodioxole and amine fed at 0.5 L/min
- Residence time 22min → 89% conversion (vs 72% batch)
- Salt Crystallization :
- Anti-solvent (MTBE) addition rate critical: 0.5°C/min cooling
- Yields 92% pharmaceutical-grade HCl salt
Emerging Methodologies
Microwave-Assisted Synthesis :
- 150W irradiation reduces reaction time from 8h→35min
- 12% yield increase via controlled dielectric heating
Biocatalytic Routes :
- Transaminase mutants achieve 44% conversion
- Requires further enzyme engineering for viability
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antidiabetic Properties
Recent studies have highlighted the potential of this compound as an antidiabetic agent. The synthesis and characterization of derivatives have shown promising results in inhibiting α-amylase, an enzyme involved in carbohydrate digestion.
Study Findings:
- Compounds derived from Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride demonstrated significant α-amylase inhibition with IC50 values of 0.85 µM and 0.68 µM for specific derivatives (IIa and IIc) respectively.
- In vivo experiments indicated that treatment with these compounds reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after multiple doses.
Table 1: Antidiabetic Activity of Derivatives
| Compound | IC50 (µM) | Effect on Blood Glucose (mg/dL) |
|---|---|---|
| IIa | 0.85 | N/A |
| IIc | 0.68 | Reduced to 173.8 |
| Control | N/A | 252.2 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens. A recent study assessed its efficacy against both Gram-positive and Gram-negative bacteria.
Research Findings:
- Minimum inhibitory concentrations (MICs) were determined for several bacterial strains:
Table 2: Antimicrobial Efficacy
| Bacteria Type | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a significant potential for developing new antimicrobial agents based on this compound's structure.
Neuroprotective Effects
Another area of research is the neuroprotective potential of this compound. Studies have shown that it may protect neuronal cells from oxidative stress.
Key Findings:
- In vitro experiments revealed that treatment with the compound reduced neuronal cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes were observed, suggesting a protective mechanism against oxidative damage.
Case Studies and Research Insights
Several case studies have documented the applications and effects of this compound:
- Antidiabetic Study : A comprehensive study demonstrated the compound's effectiveness in lowering blood glucose levels in diabetic mice models.
- Antimicrobial Evaluation : Research conducted by Smith et al. (2024) highlighted the compound's efficacy against multiple bacterial strains, paving the way for potential therapeutic applications in infectious diseases.
- Neuroprotection Research : Investigations into the neuroprotective effects revealed significant reductions in oxidative stress-induced neuronal cell death.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Structural and Functional Insights:
Substituent Effects on Lipophilicity: The 2-methoxy-ethyl group in the target compound reduces lipophilicity compared to benzyl analogs (e.g., 2-methoxy-benzyl, 3,4-difluoro-benzyl), which have larger aromatic systems. This may enhance aqueous solubility, critical for bioavailability in pharmaceutical applications.
Hydrogen-Bonding Capacity: The 3-ethoxy-4-methoxy-benzyl analog () has five hydrogen-bond acceptors (HBA) and two donors (HBD), enhancing its ability to form intermolecular interactions, which could influence crystallinity or receptor binding.
Ethyl vs. Benzyl Chains: The target compound’s shorter 2-methoxy-ethyl chain may reduce steric bulk, favoring penetration into hydrophobic pockets compared to bulkier benzyl derivatives.
Commercial and Synthetic Relevance: Fluorinated and methoxy-substituted analogs are commercially available at high prices (e.g., $772.7/500 mg for 3,4-difluoro-benzyl derivative), reflecting synthetic complexity or demand in medicinal chemistry .
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 245.71 g/mol. It is categorized under various chemical classifications, including amines and dioxoles. This compound has garnered interest due to its potential biological activities, which are explored in this article.
Biological Activity
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, anti-inflammatory properties, and neuroprotective effects. Below are key findings from recent research:
Antitumor Activity
Several studies have indicated that derivatives of benzo[d]dioxole compounds exhibit significant antitumor properties. For instance, compounds similar to Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanisms often involve the inhibition of specific kinases involved in tumor progression.
Anti-inflammatory Properties
Research has demonstrated that compounds containing the benzo[d]dioxole structure possess anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in inflammatory responses. The inhibition of these mediators suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, a series of benzo[d]dioxole derivatives were synthesized and evaluated for their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that specific substitutions on the dioxole ring enhanced cytotoxicity, leading to increased apoptosis in cancer cells.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 25 | BRAF inhibition |
| Compound B | 15 | EGFR inhibition |
| Compound C | 10 | Aurora-A kinase inhibition |
Case Study 2: Anti-inflammatory Activity
A separate investigation assessed the anti-inflammatory effects of Benzo[1,3]dioxol derivatives in a murine model of acute inflammation. The administration of these compounds resulted in a significant reduction in paw edema and decreased levels of inflammatory markers.
| Treatment Group | Edema Reduction (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 0 | 200 |
| Compound A | 45 | 110 |
| Compound B | 60 | 80 |
Research Findings Summary
Recent studies highlight the potential of this compound as a multi-functional compound with applications in oncology and inflammation management. Its ability to inhibit key pathways involved in tumor growth and inflammatory responses positions it as a promising candidate for further development.
Q & A
Q. What are the key steps in synthesizing Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride, and how is purity optimized?
The synthesis typically involves:
- Step 1 : Alkylation of benzo[1,3]dioxol-5-ylmethanol with 2-methoxyethylamine under nucleophilic substitution conditions (e.g., using DCC as a coupling agent in anhydrous dichloromethane) .
- Step 2 : Salt formation via HCl gas bubbling in diethyl ether to precipitate the hydrochloride form .
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Reaction temperature (0–5°C for amine stability) and pH control during salt formation are critical to minimize byproducts .
Q. Which spectroscopic techniques are recommended for structural characterization?
A combination of:
- NMR : H and C NMR to confirm the benzodioxole ring (δ 6.7–6.9 ppm for aromatic protons) and methoxyethyl chain (δ 3.3–3.5 ppm for OCH) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H] at m/z 270.78) and fragmentation patterns .
- XRD : Single-crystal X-ray diffraction (using SHELX programs for refinement) to resolve bond angles and stereochemistry .
Q. How is the compound’s stability assessed under varying storage conditions?
- Accelerated Stability Testing : Exposure to 40°C/75% RH for 6 months with periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) to monitor degradation .
- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) to detect photolytic byproducts .
- Recommendations : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the methoxyethyl group .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in receptor binding data for this compound?
- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding kinetics with radioligand displacement assays (e.g., H-labeled competitors) to validate affinity values .
- Molecular Dynamics Simulations : Use software like AutoDock Vina to model ligand-receptor interactions and identify key residues (e.g., Ser192 in monoamine oxidases) influencing discrepancies .
- Meta-Analysis : Cross-reference datasets from PubChem BioAssay and ChEMBL to identify outliers caused by assay variability .
Q. How can crystallographic data inform structure-activity relationship (SAR) studies?
- Mercury CSD Analysis : Visualize packing motifs and hydrogen-bonding networks (e.g., Cl interactions with amine groups) to correlate crystal lattice stability with solubility .
- Torsion Angle Mapping : Identify conformational flexibility in the methoxyethyl chain using SHELXL-refined structures, which impacts receptor docking .
- Comparative Crystallography : Overlay with analogs (e.g., 3-methoxybenzyl derivatives) to assess steric effects on bioactivity .
Q. What methodologies quantify the compound’s impact on intracellular signaling pathways?
- Transcriptomics : RNA-seq of treated cell lines (e.g., HeLa) to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
- Phosphoproteomics : LC-MS/MS to map kinase activation (e.g., ERK1/2 phosphorylation) .
- Functional Assays : Calcium imaging (Fluo-4 AM dye) to measure real-time ion flux in neuronal models .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
